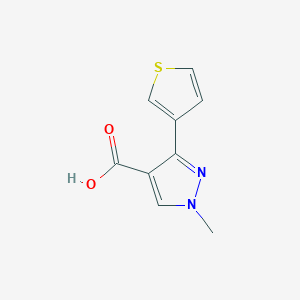

![molecular formula C9H13NOS B1468525 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol CAS No. 1343852-58-3](/img/structure/B1468525.png)

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol

Vue d'ensemble

Description

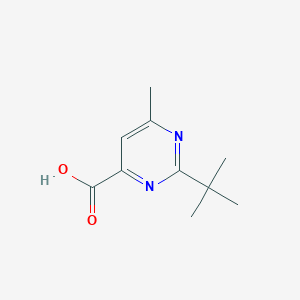

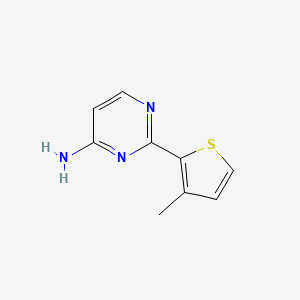

The compound “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol” is an organic molecule that contains a pyrrolidine ring and a thiophene ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrolidine ring with a hydroxyl group (-OH) at the 3-position, and a thiophene ring attached via a methylene bridge (-CH2-) at the 1-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and thiophene rings. The electron-rich sulfur atom in the thiophene ring might be susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl group and the heterocyclic rings could impact properties such as solubility, boiling/melting points, and stability .Applications De Recherche Scientifique

Catalysis in Asymmetric Michael Addition : The compound 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol, or a derivative, has been identified as an effective organocatalyst in asymmetric Michael addition reactions. This process shows good to high yield and excellent enantioselectivities, indicating its potential in asymmetric synthesis (Cui Yan-fang, 2008).

Conformational and Physicochemical Properties : Studies have focused on the structural and vibrational properties of related thiophen-pyrrolidin-ol compounds, emphasizing the importance of intramolecular hydrogen bonding in determining their conformational behaviors. This is crucial for understanding the chemical and physical properties of such compounds (S. Laurella & M. Erben, 2016).

Electrochromic Devices : Research on similar thiophene derivatives has led to the development of new soluble conducting polymers. These polymers exhibit properties suitable for electrochromic devices, showcasing the potential application of thiophene compounds in advanced material science (Serhat Variş et al., 2006).

Synthesis and Anticancer Activity : Thiophene-pyrrolidin-one derivatives have been synthesized and evaluated for their anticancer activities. Certain analogues demonstrated promising results in vitro, suggesting the potential of such compounds in the development of new anticancer drugs (G. Ramachandran et al., 2012).

Antibacterial and Antifungal Activities : Derivatives of thiophene-pyrrolidin-one have been studied for their antimicrobial activity. These compounds have shown interesting antibacterial and antifungal properties against various strains, indicating their potential in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Organic Light-Emitting Diode (OLED) Applications : Certain thiophene-based compounds, closely related to this compound, have been utilized in developing highly efficient red phosphorescent materials for OLEDs. This demonstrates the compound's relevance in the field of optoelectronic devices (A. Tsuboyama et al., 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s worth noting that the compound has shown antitumor activity on a375 cells .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9-1-3-10(6-9)5-8-2-4-12-7-8/h2,4,7,9,11H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHVXFXSKDSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

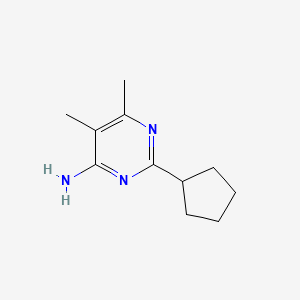

![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)